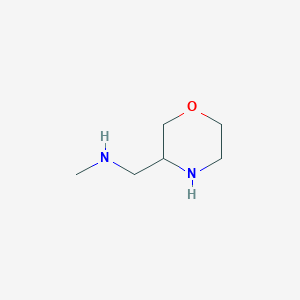

Methyl-morpholin-3-ylmethyl-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-morpholin-3-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-7-4-6-5-9-3-2-8-6/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNKXUZBHBNRJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Methyl Morpholin 3 Ylmethyl Amine

Retrosynthetic Analysis and Key Disconnections for the Aminomethyl Morpholine (B109124) Skeleton

A retrosynthetic analysis of Methyl-morpholin-3-ylmethyl-amine reveals several key disconnections that form the basis for potential synthetic routes. The primary disconnection is the C-N bond between the methyl group and the nitrogen of the aminomethyl side chain. This suggests a forward synthesis involving the methylation of a primary amine precursor, morpholin-3-ylmethyl-amine.

A second key disconnection can be made at the C-C bond between the morpholine ring and the aminomethyl group. This points towards a strategy involving the introduction of an aminomethyl moiety onto a pre-formed morpholine ring, for instance, through the reduction of a nitrile or an amide derivative at the 3-position.

Established Synthetic Pathways to this compound and Related Structures

Several established synthetic methodologies can be applied to the synthesis of this compound and its structural analogs. These include direct methylation, reductive amination, Mannich reactions, and ring-closure strategies.

The most straightforward conceptual approach to this compound is the direct methylation of the primary amine, morpholin-3-ylmethyl-amine. This can be achieved using various methylating agents. A common method involves the use of methyl iodide in the presence of a base to neutralize the hydrogen iodide formed during the reaction. rsc.org However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts. nih.gov

To achieve selective mono-methylation, the use of a protecting group on the primary amine, followed by methylation and deprotection, can be employed. Alternatively, the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, provides a classic method for the methylation of primary and secondary amines and often yields the N-methylated product with high selectivity.

| Methylating Agent | Base | Solvent | General Observations |

| Methyl Iodide (CH₃I) | K₂CO₃, Et₃N | Acetonitrile, DMF | Prone to over-alkylation. rsc.orgnih.gov |

| Dimethyl Sulfate (B86663) ((CH₃)₂SO₄) | NaOH, K₂CO₃ | Water, THF | Highly toxic and requires careful handling. |

| Formaldehyde/Formic Acid | None | Water | Eschweiler-Clarke conditions, generally selective for mono-methylation. |

This table presents common reagents for direct methylation of amines and general observations regarding their use.

Reductive amination is a powerful and widely used method for the formation of C-N bonds and offers a viable pathway to this compound. uobaghdad.edu.iqorganic-chemistry.orgrsc.orgpku.edu.cnorganic-chemistry.orgmdpi.com This two-step, one-pot reaction involves the initial formation of an imine or enamine from the reaction of a carbonyl compound with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.

For the synthesis of this compound, this would typically involve the reaction of morpholine-3-carbaldehyde (B3193980) with methylamine (B109427) to form the corresponding imine, which is then reduced. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity and mild reaction conditions. rsc.org Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly for its ability to selectively reduce imines in the presence of aldehydes. rsc.org

The choice of reducing agent can be critical to the success of the reaction, with milder reagents often preferred to avoid the reduction of the starting aldehyde.

| Carbonyl Precursor | Amine | Reducing Agent | Typical Solvent |

| Morpholine-3-carbaldehyde | Methylamine | Sodium triacetoxyborohydride | Dichloromethane, THF |

| Morpholine-3-carbaldehyde | Methylamine | Sodium borohydride | Methanol (B129727), Ethanol |

| Morpholine-3-carbaldehyde | Methylamine | Sodium cyanoborohydride | Methanol, Acetonitrile |

This table outlines the key components for the synthesis of this compound via reductive amination.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. uobaghdad.edu.iq This reaction forms a "Mannich base," which is a β-amino-carbonyl compound. While not a direct route to this compound, the Mannich reaction is a powerful tool for the synthesis of aminomethylated derivatives that could serve as precursors. For instance, a Mannich-type reaction could be envisioned to introduce a functionalized methylamine side chain onto a suitable morpholine precursor.

A related application is the synthesis of N-substituted piperidin-4-ones, where a piperidin-4-one, formaldehyde, and morpholine are reacted to introduce a morpholinomethyl group onto the piperidine (B6355638) nitrogen. pku.edu.cn A similar strategy could potentially be adapted for the synthesis of the target compound, although this would require a multi-step sequence.

An alternative to functionalizing a pre-existing morpholine ring is to construct the morpholine core with the desired side chain already in place or in a precursor form. These ring-closure strategies often start from acyclic amino alcohol derivatives. researchgate.netorganic-chemistry.orgchemrxiv.org

For example, a diethanolamine (B148213) derivative bearing a protected aminomethyl group at the appropriate position could be cyclized under acidic conditions or via an intramolecular Williamson ether synthesis. The success of such a strategy hinges on the efficient synthesis of the acyclic precursor with the correct stereochemistry, if required. Recent advances in morpholine synthesis have focused on developing efficient and stereoselective cyclization methods. organic-chemistry.org

Precursor Chemistry and Strategic Utilization of Starting Materials

The selection of starting materials is a critical aspect of any synthetic plan. For the synthesis of this compound, the key precursors are likely to be morpholin-3-ylmethyl-amine or morpholine-3-carbaldehyde.

The synthesis of morpholin-3-ylmethyl-amine itself can be approached in several ways. One common method is the reduction of morpholine-3-carbonitrile (B48010) or morpholine-3-carboxamide. These precursors can often be derived from 3-substituted morpholinone intermediates. google.com For instance, a process for the preparation of a key intermediate in the synthesis of Rivaroxaban involves a 4-{4-[5(S)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, highlighting the utility of aminomethyl-functionalized morpholine structures. google.com

Role of Morpholine Derivatives as Synthetic Intermediates

The morpholine ring is a prevalent heterocyclic motif in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. e3s-conferences.orge3s-conferences.org Its structural and physicochemical properties often impart favorable characteristics such as improved solubility, metabolic stability, and target-binding interactions. e3s-conferences.orgnih.gov Consequently, morpholine and its derivatives are considered crucial building blocks or synthetic intermediates in organic and medicinal chemistry. e3s-conferences.orgresearchgate.net

The versatility of the morpholine scaffold allows for its incorporation into target molecules through various synthetic routes. nih.gov It can be introduced as a complete heterocyclic amine reagent or constructed step-wise during a synthetic sequence. nih.gov For instance, morpholine can be used in the production of solvents, corrosion inhibitors, and catalysts, showcasing its broad utility in industrial and laboratory settings. e3s-conferences.org In pharmaceutical development, the morpholine moiety is a key component in drugs with diverse activities, including anticancer, antibiotic, and antifungal agents. e3s-conferences.orgresearchgate.net The synthesis of novel morpholine derivatives often begins by functionalizing the parent ring, for example, by reacting morpholine with reagents like ethyl chloroacetate (B1199739) to create intermediates that can be further elaborated into more complex structures, such as those containing triazole rings. researchgate.netuobaghdad.edu.iq These intermediates are pivotal for building a library of compounds for structure-activity relationship (SAR) studies. e3s-conferences.org

Chiral Pool Synthesis for Stereoselective Access to Enantiopure this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. For this compound, which contains a stereocenter at the C3 position of the morpholine ring, obtaining enantiomerically pure forms is critical for evaluating its pharmacological profile. Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiopure natural products, such as amino acids or carbohydrates, as starting materials. nih.gov

This approach leverages the existing stereochemistry of the starting material to construct the chiral target molecule, thereby avoiding the need for asymmetric catalysis or chiral resolution steps. For the synthesis of enantiopure 3-substituted morpholines, a common strategy involves starting from enantiomerically pure amino alcohols. acs.org For example, N-protected L-amino acid methyl esters can be converted in a multi-step sequence into enantiopure N-Boc allylamines, which are versatile chiral building blocks. nih.gov

A general synthetic route could involve the following key transformations:

Starting Material Selection : An enantiopure amino alcohol, such as (S)-alaninol derived from the natural amino acid L-alanine, could serve as the chiral precursor.

Scaffold Construction : The amino alcohol undergoes a series of reactions, such as N-alkylation followed by cyclization, to form the chiral morpholine ring. Stereoselective methods, such as reductive etherification of keto alcohols derived from amino alcohols, can produce highly substituted morpholines with excellent diastereoselectivity. acs.org

Side Chain Installation : The final step involves the introduction of the methylaminomethyl group at the C3 position.

The significance of obtaining a single stereoisomer is underscored by studies on complex molecules like the Janus kinase 3 (Jak3) inhibitor, where only the (3R,4R) isomer demonstrated the desired biological activity out of the four possible stereoisomers. nih.gov This highlights the necessity of stereoselective synthesis for developing potent and selective therapeutic agents. nih.gov

Methodological Advancements and Optimization of Reaction Conditions

Continuous improvement in synthetic methodologies is paramount for making the synthesis of compounds like this compound more efficient, cost-effective, and scalable. This involves the development of novel catalytic systems and the optimization of reaction parameters to maximize yield and selectivity.

Catalytic Systems for Enhanced Yield and Selectivity

Catalysis plays a central role in modern organic synthesis, enabling transformations that would otherwise be difficult or inefficient. A variety of catalytic systems have been developed for the synthesis of morpholine derivatives, which can be applied to the production of this compound.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Wacker-type aerobic oxidative cyclization, are powerful tools for forming the C-N and C-O bonds necessary for constructing the morpholine ring. organic-chemistry.org Iron(III) catalysts have been shown to effectively catalyze the diastereoselective synthesis of disubstituted morpholines from allylic alcohol derivatives. organic-chemistry.org Copper catalysts, such as copper(II) 2-ethylhexanoate, promote the oxyamination of alkenes to provide aminomethyl-functionalized morpholines with high yield and diastereoselectivity. nih.govnih.gov Furthermore, novel nanocatalysts, like a copper-supported amine-functionalized Fe3O4 system, have been developed for coupling reactions to produce propargylamines, which are precursors to many heterocyclic compounds. researchgate.net

The table below summarizes various catalytic systems used in the synthesis of morpholine derivatives.

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Base Catalysis (e.g., DBU) | Ring formation | Tosyl-oxazetidine and α-formyl carboxylates | Concise construction of conformationally rigid morpholines. acs.org |

| **Palladium (Pd(DMSO)₂(TFA)₂) ** | Wacker-type aerobic oxidative cyclization | Alkenes | Base-free conditions, access to various six-membered N-heterocycles. organic-chemistry.org |

| Iron(III) | Diastereoselective cyclization | 1,2-amino ethers and 1,2-hydroxy amines with an allylic alcohol | Forms C-O or C-N bonds with high diastereoselectivity. organic-chemistry.org |

| Copper(II) 2-ethylhexanoate | Alkene oxyamination | β-hydroxy N-allylsulfonamides | Direct entry to aminomethyl-functionalized morpholines with high stereoselectivity. nih.govnih.gov |

| Ruthenium (Ru) | Tandem hydroamination/asymmetric transfer hydrogenation | Aminoalkyne substrates | Efficient and practical enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org |

| Organic Photocatalyst (TPP) with Lewis Acid | Photocatalytic coupling | Silicon amine protocol (SLAP) reagents and aldehydes | Scalable, continuous flow conditions, uses an inexpensive organic catalyst. organic-chemistry.org |

| Fe₃O₄–NH₂–Cu Nanocatalyst | A³ (amine, aldehyde, alkyne) coupling | Morpholine, aldehyde, phenyl acetylene | Magnetically recoverable catalyst for efficient coupling reactions. researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Approaches

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact and enhance safety. The synthesis of this compound can benefit from these sustainable approaches.

A key area of improvement is the use of safer, more environmentally benign reagents. For example, dimethyl carbonate (DMC) is considered a green methylating agent, serving as a non-toxic alternative to hazardous reagents like methyl halides or dimethyl sulfate for N-methylation reactions. asianpubs.org The synthesis of N-methylmorpholine from morpholine and DMC has been optimized, achieving high yields and selectivities, with methanol and carbon dioxide as the only byproducts. asianpubs.org

Another significant advancement is the development of redox-neutral protocols that improve atom economy. A recently reported one- or two-step synthesis of morpholines from 1,2-amino alcohols utilizes inexpensive and simple reagents like ethylene (B1197577) sulfate and potassium tert-butoxide. nih.gov This method is notable for the selective monoalkylation of primary amines and offers considerable environmental and safety advantages over traditional methods, which often require harsh conditions or toxic reagents. nih.gov The process has been successfully demonstrated on a large scale, highlighting its industrial applicability. nih.gov The development of such protocols represents a major step towards the sustainable production of morpholine-containing compounds. nih.gov

Chemical Reactivity and Mechanistic Aspects of Methyl Morpholin 3 Ylmethyl Amine

Reactivity Profiles of the Primary/Secondary/Tertiary Amine Moiety

The presence of both primary and tertiary amino groups within the same molecule gives methyl-morpholin-3-ylmethyl-amine a dual reactivity profile. The lone pair of electrons on the nitrogen atoms makes them nucleophilic and basic, though their reactivity differs based on their substitution pattern.

The amine functional groups in this compound are expected to readily participate in nucleophilic substitution reactions such as acylation and alkylation.

Acylation: The primary amine is generally more susceptible to acylation than the sterically hindered tertiary amine. Reaction with acylating agents like acyl chlorides or anhydrides would selectively form an amide at the primary nitrogen. For instance, the acylation of morpholine (B109124) itself with methyl acetate (B1210297) can produce N-acetylmorpholine. google.comgoogle.com This suggests that the primary amine of this compound would be the primary site of reaction.

Alkylation: Both the primary and tertiary amines can undergo alkylation. The primary amine can be successively alkylated to form secondary and tertiary amines, and eventually a quaternary ammonium (B1175870) salt. masterorganicchemistry.comyoutube.com The tertiary amine of the morpholine ring can also be alkylated to form a quaternary ammonium salt. The relative reactivity depends on the reaction conditions and the nature of the alkylating agent. Selective monoalkylation of primary amines can be challenging due to the increased nucleophilicity of the resulting secondary amine, often leading to polyalkylation. masterorganicchemistry.com However, methods for selective N-alkylation of amines using various catalysts have been developed. researchgate.netnih.gov Reductive amination, reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for controlled alkylation. wikipedia.orgsigmaaldrich.commasterorganicchemistry.comlibretexts.org

Table 1: General Reactivity of Amine Moieties in Acylation and Alkylation

| Amine Type | Reaction | General Product | Reactivity Notes |

| Primary Amine | Acylation | Amide | Generally preferred site of acylation over tertiary amines. |

| Primary Amine | Alkylation | Secondary/Tertiary Amine, Quaternary Salt | Prone to over-alkylation. Reductive amination offers more control. wikipedia.orgsigmaaldrich.com |

| Tertiary Amine | Alkylation | Quaternary Ammonium Salt | Requires an alkylating agent. |

Condensation and Imine Formation

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netlibretexts.orglibretexts.orgoxfordsciencetrove.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netlibretexts.org

The general mechanism for imine formation is a reversible process:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product. libretexts.org

The reaction is sensitive to pH; it is generally fastest at a weakly acidic pH (around 4-5). libretexts.orglibretexts.org At very low pH, the amine is protonated and no longer nucleophilic, while at high pH, the hydroxyl group of the carbinolamine is not efficiently protonated for elimination. libretexts.orglibretexts.org

The tertiary amine of the morpholine ring is susceptible to oxidation to form an N-oxide. A common oxidizing agent for this transformation is hydrogen peroxide. The oxidation of N-methylmorpholine to N-methylmorpholine N-oxide (NMO) is a well-established reaction. wikipedia.orgchemeurope.comorganic-chemistry.org NMO is a stable compound and is widely used as a co-oxidant in various chemical reactions, such as the dihydroxylation of alkenes. wikipedia.orgorganic-chemistry.orgrsc.org Given the structural similarity, the tertiary amine in this compound is expected to undergo a similar oxidation to yield the corresponding N-oxide. The primary amine, under certain conditions, could also be oxidized, but the formation of the tertiary N-oxide is generally a more facile and common transformation in a non-biological context.

Transformations Involving the Morpholine Ring System

The morpholine ring itself can participate in chemical transformations, primarily involving the nitrogen atom and the ether linkage.

The nitrogen atom of the morpholine ring is a site for further substitution. As a tertiary amine, it can be alkylated to form quaternary ammonium salts, as discussed in section 3.1.1. The synthesis of various N-substituted morpholines is a common practice in medicinal chemistry to modulate the properties of molecules. researchgate.netresearchgate.net For instance, N-methylation of morpholine can be achieved using reagents like dimethyl carbonate or paraformaldehyde. patsnap.comasianpubs.org More complex substituents can be introduced through various synthetic methodologies, including reductive amination or coupling reactions.

The ether linkage within the morpholine ring is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically in the presence of strong nucleophiles like bromide or iodide ions. wikipedia.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.org The cleavage of ethers by strong acids like HBr or HI is a standard organic reaction. libretexts.orgmasterorganicchemistry.com The mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. For a cyclic ether like morpholine, the cleavage would lead to the opening of the ring to form a di-substituted open-chain compound. The specific products would depend on the reaction conditions and the point of cleavage. Reductive cleavage of ether bonds can also be achieved using specific reagents like triethylsilane in the presence of a strong acid. acs.org

Detailed Mechanistic Investigations of Key Transformations

Detailed mechanistic work on morpholine-containing compounds has often focused on understanding the role of the nitrogen atom in nucleophilic attack, the influence of substituents on the morpholine ring, and the stability of reaction intermediates. These studies are crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates and the factors that influence them. For morpholine and its derivatives, kinetic analyses have been instrumental in understanding their behavior in various transformations.

A notable example involves the spectroscopic and kinetic study of the reaction of methyl β-methylthio-α-nitrocinnamate with morpholine and piperidine (B6355638). nih.gov This study revealed that the reaction with morpholine at pH 12.0 is characterized by two distinct kinetic processes when monitored at the substrate's maximum absorbance (λmax = 364 nm). nih.gov However, only one of these processes is observed at the product's λmax (388 nm). nih.gov The rate constant for the slower process observed at 364 nm corresponds to the rate of product formation. nih.gov In contrast, the faster process is associated with the disappearance of the reactant to form an intermediate. nih.gov Interestingly, at a lower pH of 8.62, the rates of product formation and substrate disappearance were identical, indicating that no intermediate accumulates under these conditions. nih.gov

Table 1: Kinetic Data for the Reaction of Methyl β-methylthio-α-nitrocinnamate with Morpholine

| pH | Monitored Wavelength (nm) | Observed Process | Kinetic Correlation |

| 12.0 | 364 | Fast | Reactant loss to form intermediate |

| 12.0 | 364 | Slow | Product formation |

| 12.0 | 388 | Single | Product formation |

| 8.62 | 364 and 388 | Single | Concurrent reactant loss and product formation |

The mechanism of reactions involving morpholine derivatives often involves the nucleophilic attack of the secondary amine. For instance, the synthesis of Morpholin-N-ethylacetate from morpholine and ethyl chloroacetate (B1199739) proceeds via a nucleophilic attack of the amino group in morpholine on the electrophilic carbon of ethyl chloroacetate. researchgate.net Similarly, in the synthesis of certain 1,2,4-triazole (B32235) derivatives, the reaction mechanism involves an intramolecular cyclization initiated by a nucleophilic attack. researchgate.net

The identification of transient intermediates is a key aspect of mechanistic chemistry, providing a snapshot of the reaction pathway. In reactions involving morpholine derivatives, several types of intermediates have been proposed and, in some cases, spectroscopically observed.

In the reaction between methyl β-methylthio-α-nitrocinnamate and morpholine at pH 12.0, spectroscopic and kinetic evidence points to the accumulation of an intermediate. nih.gov While the exact structure of this intermediate was not definitively characterized in the provided study, its presence is inferred from the differing kinetic profiles at different wavelengths. nih.gov

In the synthesis of certain C3-disubstituted morpholin-2-ones, mechanistic studies have revealed an unusual reaction sequence. researchgate.net This process is thought to proceed through the formation of specific α-iminium/imine hemiacetal intermediates, which then undergo a 1,2-ester or amide shift. researchgate.net This pathway is distinct from the more common aza-benzilic ester rearrangements. researchgate.net The formation of such intermediates is a critical step in the construction of the morpholinone core. researchgate.net

In condensation reactions, such as those used to form α,β-unsaturated products, the initial step can be the formation of an enolate ion through proton abstraction. researchgate.net This enolate then acts as a nucleophile, attacking another carbonyl group to produce an intermediate alkoxide ion, which is subsequently protonated. researchgate.net

Advanced Computational and Theoretical Investigations of Methyl Morpholin 3 Ylmethyl Amine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These studies can predict molecular structure, stability, and sites of reactivity without the need for empirical data. For morpholine-containing compounds, these methods have been used to understand mechanisms of biodegradation and their roles as catalysts and ligands researchgate.net.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine a molecule's optimized geometry, total energy, and to predict its spectroscopic signatures. researchgate.netacs.org Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost. researchgate.netbohrium.com

For Methyl-morpholin-3-ylmethyl-amine, DFT calculations would first find the lowest energy structure by optimizing all bond lengths, bond angles, and dihedral angles. The resulting geometry corresponds to the most stable conformation of the molecule in the gas phase.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative and contains representative values based on standard bond lengths and DFT calculations on similar molecules. Actual values would require specific computation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-O (in morpholine (B109124) ring) | ~ 1.43 Å |

| C-N (in morpholine ring) | ~ 1.46 Å | |

| C-C (in morpholine ring) | ~ 1.53 Å | |

| C-N (side chain) | ~ 1.47 Å | |

| Bond Angles | ∠ C-O-C (in morpholine ring) | ~ 111° |

| ∠ C-N-C (in morpholine ring) | ~ 110° | |

| ∠ C-C-N (side chain) | ~ 112° | |

| Dihedral Angles | C-O-C-C (morpholine ring) | Defines chair conformation |

Once the geometry is optimized, the same level of theory can be used to predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. bohrium.comnih.gov These theoretical spectra are invaluable for interpreting and validating experimental data. For instance, calculated ¹H and ¹³C NMR chemical shifts, using the Gauge-Invariant Atomic Orbital (GIAO) method, often show strong correlation with experimental findings. acs.orgbohrium.com

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data This table illustrates the comparison between theoretically predicted and experimentally measured spectroscopic values, a common practice for structural validation.

| Spectrum | Feature | Predicted Value | Experimental Value |

| FT-IR | N-H stretch (amine) | ~ 3350 cm⁻¹ | (To be determined) |

| C-H stretch (alkyl) | ~ 2850-2950 cm⁻¹ | (To be determined) | |

| C-O-C stretch (ether) | ~ 1100 cm⁻¹ | (To be determined) | |

| ¹³C NMR | C-O (morpholine) | ~ 67 ppm | (To be determined) |

| C-N (morpholine) | ~ 46 ppm | (To be determined) | |

| CH₃-N | ~ 35 ppm | (To be determined) |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. bohrium.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the nitrogen atoms, making these the primary sites for electrophilic attack.

The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of the molecule. researchgate.netimist.ma It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In the MEP map of this compound, negative potential (typically colored red) would be concentrated around the electronegative oxygen and nitrogen atoms, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms. imist.ma

Table 3: Calculated Global Reactivity Descriptors (Illustrative) Based on concepts from FMO analysis, these descriptors quantify reactivity. The values are representative and would need to be calculated specifically for the target molecule.

| Descriptor | Formula | Significance |

| HOMO Energy | E(HOMO) | Electron-donating ability |

| LUMO Energy | E(LUMO) | Electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Chemical stability & reactivity |

| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

Conformational Analysis and Molecular Dynamics Simulations

While quantum mechanics describes the static nature of a molecule, its dynamic behavior and interactions with its environment are also critical.

This compound is a flexible molecule with multiple rotatable bonds. The morpholine ring itself typically adopts a stable chair conformation. However, the orientation of the methyl-aminomethyl side chain relative to the ring can lead to various conformers with different energies. Conformational analysis involves systematically rotating the bonds and calculating the energy of each resulting structure to build a potential energy surface, or "energy landscape." This map reveals the most stable, low-energy conformations and the energy barriers required to transition between them.

The conformation and behavior of a molecule can be significantly influenced by its surroundings, particularly in a solution. Molecular Dynamics (MD) simulations are a powerful tool for studying these effects. researchgate.netarxiv.org An MD simulation models the movements of all atoms in a system (the solute and surrounding solvent molecules) over time, based on a force field that describes the interatomic forces.

Studies on similar molecules show that solvent polarity plays a key role. nih.govnih.gov In a polar solvent like water, the conformations that maximize exposure of polar groups (like the amine and ether oxygen) to the solvent for hydrogen bonding would be favored. nih.gov MD simulations can track these interactions, revealing how solvent molecules arrange themselves around the solute and how this structuring influences the solute's preferred shape and dynamics. arxiv.org For example, the presence of a solvent can alter the energy landscape, sometimes stabilizing a conformation that would be less favorable in the gas phase. nih.gov

Theoretical Prediction of Reaction Pathways and Catalytic Mechanisms

Computational chemistry is instrumental in mapping out potential reaction pathways and elucidating catalytic mechanisms. dntb.gov.ua By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a detailed energy profile for a proposed reaction can be constructed.

For this compound, theoretical studies could investigate a variety of potential reactions:

N-alkylation or N-acylation: Modeling the reaction at the primary or secondary amine to understand the regioselectivity and activation energy.

Catalytic Activity: If used as a ligand in a metal complex, DFT can be used to model the structure of the complex and the mechanism by which it catalyzes a reaction, such as an asymmetric addition. researchgate.net

Metabolism/Degradation: Simulating potential metabolic pathways, such as oxidation catalyzed by cytochrome P450 enzymes, which has been studied for the parent morpholine molecule. researchgate.net

These studies provide deep mechanistic insights, identifying the rate-determining step and explaining how changes in molecular structure would affect the reaction rate and outcome, guiding further experimental work.

Transition State Characterization and Activation Energy Calculations

The heart of understanding any catalytic cycle from a computational perspective lies in the characterization of transition states and the calculation of activation energies. These investigations provide a quantitative measure of the kinetic feasibility of a proposed reaction mechanism.

Theoretical Framework:

Transition state theory posits that for a reaction to occur, reactant molecules must pass through a high-energy state known as the transition state, which represents a saddle point on the potential energy surface. ucsb.edufossee.in The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. Computational methods, particularly density functional theory (DFT), are powerful tools for locating these transition state geometries and calculating their energies. youtube.comsparkle.pro.br

For a molecule like this compound, its catalytic activity would likely involve the nitrogen atoms of the morpholine ring and the primary amine acting as nucleophiles or bases. A hypothetical reaction could be the catalysis of a Michael addition or an aldol (B89426) reaction. In such a scenario, the amine would first react with a substrate to form an enamine or a related reactive intermediate. The subsequent reaction of this intermediate with an electrophile would proceed through a specific transition state.

Illustrative Example: Hypothetical Aldol Reaction

Let's consider a hypothetical scenario where this compound catalyzes the aldol reaction between acetone (B3395972) and benzaldehyde. The key steps amenable to computational analysis would be:

Enamine Formation: The primary amine of this compound reacts with acetone to form an enamine. The transition state for this step would involve the approach of the amine to the carbonyl carbon of acetone, followed by dehydration.

C-C Bond Formation: The formed enamine, now a potent nucleophile, attacks the carbonyl carbon of benzaldehyde. This is often the rate-determining step, and its transition state is of primary interest. The geometry of this transition state would dictate the stereochemical outcome of the reaction.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst.

Computational chemists would model these steps to locate the transition state structures and calculate the associated activation energies. A lower activation energy for the C-C bond-forming step would indicate a more efficient catalyst.

Data from Analogous Systems:

While specific data for this compound is unavailable, studies on other morpholine derivatives provide valuable insights. For instance, in the N-alkylation of morpholine with methanol (B129727), an apparent activation energy of 46.20 kJ/mol was reported. researchgate.net In a theoretical study on urethane (B1682113) formation catalyzed by morpholine and 4-methylmorpholine, the energy profiles were calculated, highlighting the role of the catalyst in lowering the activation barrier. researchgate.net Computational studies on morpholine-based organocatalysts in the 1,4-addition of aldehydes to nitroolefins have successfully disclosed the transition states, explaining the stereochemical outcomes. nih.govfrontiersin.orgnih.gov

Hypothetical Activation Energy Data:

To illustrate the type of data that would be generated from a computational study on this compound, the following table presents hypothetical activation energies for the key steps in the aforementioned aldol reaction, comparing the catalyzed and uncatalyzed pathways.

| Reaction Step | Uncatalyzed Activation Energy (kcal/mol) | Catalyzed Activation Energy (kcal/mol) |

| Enamine Formation | N/A | 15.2 |

| C-C Bond Formation | 35.8 | 22.5 |

| Catalyst Regeneration | N/A | 12.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Design of Novel Catalytic Applications

Computational chemistry is not only a tool for understanding existing systems but also a powerful engine for the predictive design of new and improved catalysts. researchgate.net By systematically modifying the structure of a lead compound like this compound in silico, researchers can screen for enhanced catalytic activity, selectivity, and stability before committing to laborious and expensive laboratory synthesis.

Design Strategies:

The design of novel catalytic applications for this compound would likely focus on leveraging its unique structural features: the morpholine ring, the chiral center at the 3-position, and the primary amine attached to the methyl group.

Modification of the Morpholine Scaffold: The morpholine ring itself is a common scaffold in medicinal chemistry and catalysis. lidsen.comnih.govacs.orgnih.gov Its conformation and the electronic properties of the oxygen and nitrogen atoms can be tuned by introducing substituents. For instance, adding electron-withdrawing or electron-donating groups to the morpholine ring could modulate the nucleophilicity of the nitrogen atoms, thereby affecting the catalytic activity.

Exploitation of Chirality: The presence of a chiral center at the 3-position is a significant feature. This allows for the potential development of enantioselective catalysts. Computational docking and transition state modeling can be used to predict how the stereochemistry of the catalyst influences the stereochemical outcome of the reaction. By modeling the transition states leading to different stereoisomers of the product, the enantiomeric excess (ee) can be predicted.

Functionalization of the Primary Amine: The primary amine is a key functional group for catalysis. Its reactivity can be tuned by N-alkylation or by introducing other functional groups. For example, converting the primary amine to a secondary or tertiary amine would alter its steric and electronic properties, which could have a profound effect on the catalytic performance.

Illustrative Design Study: Enhancing Enantioselectivity

A hypothetical computational design study could aim to improve the enantioselectivity of a this compound-catalyzed reaction. The workflow would be as follows:

Baseline Calculation: Perform a full computational analysis of the reaction catalyzed by the parent this compound to establish the baseline enantioselectivity.

In Silico Modification: Create a library of virtual derivatives by modifying the structure of the catalyst. For example, different alkyl or aryl groups could be added to the primary amine, or substituents could be introduced at various positions on the morpholine ring.

High-Throughput Screening: Use computational methods to rapidly screen this virtual library. This could involve molecular docking to assess the binding of the catalyst-substrate complex or faster, less computationally intensive methods to estimate the activation energies for the formation of different product stereoisomers.

Detailed Analysis of Promising Candidates: The most promising candidates from the initial screening would be subjected to more rigorous computational analysis, including detailed transition state calculations, to accurately predict their catalytic performance.

Hypothetical Data for Designed Catalysts:

The following table presents hypothetical data from a computational design study aimed at improving the enantioselectivity of a catalyzed reaction.

| Catalyst Derivative | Predicted Enantiomeric Excess (%) | Predicted Yield (%) |

| This compound (Parent) | 75 | 92 |

| N-benzyl-Methyl-morpholin-3-ylmethyl-amine | 88 | 90 |

| N-(3,5-bis(trifluoromethyl)phenyl)-Methyl-morpholin-3-ylmethyl-amine | 98 | 85 |

| 5,5-dimethyl-Methyl-morpholin-3-ylmethyl-amine | 65 | 95 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Through such iterative cycles of computational design and experimental validation, novel catalysts with superior performance can be developed, expanding the synthetic utility of the this compound scaffold.

Synthesis and Chemical Properties of Advanced Derivatives and Analogues of Methyl Morpholin 3 Ylmethyl Amine

Systematic Chemical Modification of the Amine Moiety and Morpholine (B109124) Ring

The synthesis of advanced derivatives of methyl-morpholin-3-ylmethyl-amine can be achieved through various chemical modifications targeting the secondary amine and the morpholine ring. These modifications allow for the introduction of a wide range of functional groups, leading to a diverse library of compounds with potentially unique chemical and physical properties.

A primary route for modification is the N-alkylation of the secondary amine. This can be accomplished using various alkylating agents, such as alkyl halides or by reductive amination. For instance, the N-methylation of morpholine has been successfully achieved using dimethyl carbonate, a green methylating agent, which offers an alternative to traditional methods involving toxic methyl halides. asianpubs.org This method can be adapted for the methylation of 3-(aminomethyl)morpholine to yield the target compound. Another approach involves the reaction with alcohols in the gas-solid phase over a CuO–NiO/γ–Al2O3 catalyst, which has been shown to be effective for the N-alkylation of morpholine with various low-carbon primary alcohols.

The morpholine ring itself can be modified through several synthetic strategies. One common method involves the ring-opening of epoxides . The reaction of an appropriately substituted epoxide with N-methylamine can lead to the formation of the desired morpholine ring. The regioselectivity of the epoxide ring-opening is a critical factor and can be controlled by the reaction conditions, such as the use of acidic or basic catalysts. In basic conditions, the nucleophilic attack of the amine typically occurs at the less sterically hindered carbon of the epoxide, following an SN2 mechanism.

Furthermore, the synthesis of substituted morpholines can be achieved via the cyclization of amino alcohols. For example, a tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates provides an efficient route to enantiomerically enriched 3-substituted morpholines. organic-chemistry.org The use of specific catalysts, such as those based on ruthenium with ligands like (S,S)-Ts-DPEN, is crucial for achieving high enantioselectivity, often driven by hydrogen-bonding interactions between the substrate's oxygen and the catalyst's ligand. organic-chemistry.org

More advanced methods for constructing the morpholine ring include photocatalytic couplings. For instance, the coupling of silicon amine protocol (SLAP) reagents with aldehydes, facilitated by an organic photocatalyst and a Lewis acid, allows for the synthesis of substituted morpholines under continuous flow conditions. organic-chemistry.org Additionally, intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by boron trifluoride etherate, provides a route to 1,4-oxazines (morpholines). organic-chemistry.org

The functionalization of the morpholine ring at positions other than the nitrogen atom can also be achieved. For example, α-functionalization of morpholine can be accomplished through the formation of an imine-BF3 complex, which can then react with various nucleophiles.

A variety of synthetic routes can be employed to generate a library of derivatives. The table below summarizes some of the key synthetic strategies for modifying the core structure of this compound.

| Modification Target | Synthetic Strategy | Key Reagents/Catalysts | Outcome |

| Amine Moiety | N-Alkylation | Dimethyl Carbonate | Introduction of alkyl groups on the amine nitrogen. |

| Amine Moiety | Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH3CN) | Formation of N-substituted derivatives. |

| Morpholine Ring | Epoxide Ring-Opening | Substituted Epoxides, N-Methylamine | Formation of the morpholine ring with substituents. |

| Morpholine Ring | Cyclization of Amino Alcohols | Aminoalkyne Substrates, Ru-catalyst | Enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org |

| Morpholine Ring | Photocatalytic Coupling | SLAP Reagents, Aldehydes, Photocatalyst | Synthesis of substituted morpholines. organic-chemistry.org |

| Morpholine Ring | Intramolecular Hydroalkoxylation | Nitrogen-tethered Alkenes, BF3·OEt2 | Formation of the morpholine ring. organic-chemistry.org |

Structure-Reactivity Relationships in Novel Derivatives in Synthetic Chemistry

The introduction of different substituents on the amine and morpholine ring of this compound can significantly influence the reactivity of the resulting derivatives. Understanding these structure-reactivity relationships is crucial for designing novel compounds with specific applications in synthetic chemistry, for instance, as ligands in catalysis or as building blocks for more complex molecules.

The nucleophilicity and basicity of the amine nitrogen are directly affected by the nature of the substituent. Electron-withdrawing groups attached to the nitrogen or the morpholine ring will decrease the electron density on the nitrogen, thereby reducing its nucleophilicity and basicity. Conversely, electron-donating groups will enhance these properties. This modulation of reactivity is a key principle in the design of catalysts and reagents. For example, in the context of metal-catalyzed reactions, the electronic properties of the ligand, in this case, a derivative of this compound, can fine-tune the catalytic activity and selectivity of the metal center.

The steric bulk of the substituents also plays a critical role in determining the reactivity. Large, bulky groups near the nitrogen atom can hinder its ability to act as a nucleophile or to coordinate to a metal center. This steric hindrance can be exploited to control the selectivity of reactions. For instance, in asymmetric catalysis, chiral substituents on the morpholine ring can create a chiral environment around a metal center, leading to the preferential formation of one enantiomer of the product.

Structure-activity relationship (SAR) studies on various morpholine derivatives have provided valuable insights. For example, in a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline scaffold, the nature and position of substituents on the aromatic rings were found to be critical for their inhibitory activity against PI3Kα. mdpi.com Molecular docking studies revealed that specific hydrogen bonding interactions between the morpholine and pyrimidine (B1678525) moieties and amino acid residues in the enzyme's active site were responsible for the observed activity. mdpi.com

Similarly, in a study of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines as PI3 kinase inhibitors, the presence of the morpholine ring was found to be a key pharmacophoric element. nih.gov The substitution pattern on the pyrimidine and phenyl rings significantly influenced the potency and selectivity of the compounds. nih.gov

The following table provides a hypothetical overview of how different substituents might influence the reactivity of this compound derivatives in a catalytic application.

| Derivative | Substituent | Predicted Effect on Reactivity | Potential Application |

| N-Ethyl-morpholin-3-ylmethyl-amine | Ethyl group | Increased steric hindrance, slight increase in basicity | Ligand for selective catalysis |

| N-(4-Nitrobenzyl)-morpholin-3-ylmethyl-amine | 4-Nitrobenzyl group | Decreased basicity due to electron-withdrawing group | Ligand for reactions requiring less basic conditions |

| (R)-2-Phenyl-morpholin-3-ylmethyl-amine | Phenyl group at C-2 | Chiral environment, potential for asymmetric induction | Chiral ligand in asymmetric synthesis |

| 5,5-Dithis compound | Gem-dimethyl at C-5 | Increased steric bulk on the morpholine ring | Ligand for controlling regioselectivity |

Stereochemical Implications in Derivative Design and Synthesis

The stereochemistry of this compound derivatives is a critical aspect of their design and synthesis, particularly for applications in asymmetric catalysis and as chiral building blocks. The morpholine ring typically adopts a chair conformation, and the substituents can occupy either axial or equatorial positions. uantwerpen.be The conformational preference is influenced by steric and electronic interactions between the substituents and the ring atoms.

The synthesis of stereochemically pure derivatives often requires stereoselective synthetic methods. As mentioned earlier, the enantioselective synthesis of 3-substituted morpholines can be achieved using chiral catalysts. organic-chemistry.org For example, the asymmetric transfer hydrogenation of an aminoalkyne precursor can yield a specific enantiomer of the 3-substituted morpholine. The choice of the chiral ligand is paramount in controlling the stereochemical outcome of the reaction.

The stereocenter at the C-3 position of the morpholine ring is a key feature. The synthesis of derivatives with a specific configuration at this center can be achieved by starting from a chiral precursor, such as a chiral amino alcohol. For example, the synthesis of (R)- or (S)-methyl-morpholin-3-ylmethyl-amine would require starting with the corresponding enantiomer of 3-(aminomethyl)morpholine or a precursor that allows for the stereospecific introduction of the aminomethyl group.

The conformational analysis of the morpholine ring is essential for understanding the spatial arrangement of the substituents and predicting the stereochemical course of reactions. The chair conformation is generally the most stable, but the presence of bulky substituents can lead to other conformations, such as a twist-boat. nih.gov The relative stability of different conformers can be studied using computational methods and experimental techniques like NMR spectroscopy.

The interplay between the stereochemistry of the substituents and the conformation of the morpholine ring can have a profound impact on the reactivity and selectivity of the derivatives. For instance, in a chiral ligand, the specific three-dimensional arrangement of the coordinating atoms, dictated by the stereocenters and the ring conformation, is what enables the high degree of stereocontrol in asymmetric reactions.

The following table summarizes the key stereochemical considerations in the design and synthesis of this compound derivatives.

| Stereochemical Aspect | Implication in Design and Synthesis | Methods of Control/Analysis |

| Chirality at C-3 | Determines the absolute configuration of the molecule, crucial for asymmetric applications. | Use of chiral starting materials, asymmetric synthesis with chiral catalysts. |

| Morpholine Ring Conformation | Influences the spatial orientation of substituents and thus the steric environment around the reactive centers. | Conformational analysis using NMR spectroscopy and computational modeling. |

| Diastereoselectivity | In derivatives with multiple stereocenters, controlling the relative stereochemistry is essential. | Diastereoselective reactions, separation of diastereomers by chromatography. |

| Axial/Equatorial Orientation of Substituents | Affects the stability and reactivity of the molecule. | Controlled by the choice of substituents and reaction conditions. |

Spectroscopic and Diffraction Analyses for Confirming Complex Structures (excluding basic identification)

Advanced spectroscopic and diffraction techniques are indispensable for the unambiguous structural elucidation of complex derivatives of this compound, going beyond simple identification. These methods provide detailed information about the connectivity, stereochemistry, and three-dimensional structure of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing these derivatives in solution. While basic 1D ¹H and ¹³C NMR provide initial structural information, advanced 2D NMR techniques are often necessary to resolve complex spectra and establish detailed structural features.

COSY (Correlation Spectroscopy) experiments are used to identify proton-proton couplings, helping to trace the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton and carbon signals, providing information about one-bond (HSQC) and multiple-bond (HMBC) C-H connectivities. These are crucial for assigning the signals of the morpholine ring and the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space interactions between protons. This is particularly valuable for determining the relative stereochemistry and conformational preferences of the molecule, such as the axial or equatorial orientation of substituents on the morpholine ring.

For example, dynamic NMR studies on N-substituted morpholine derivatives have been used to determine the energy barrier for the ring inversion of the morpholine moiety.

X-ray Diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's connectivity and stereochemistry. For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration.

For instance, the crystal structure of a 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one derivative revealed that the morpholine ring adopts a chair conformation with the exocyclic N-C bond in an equatorial orientation.

The combination of advanced NMR spectroscopy and X-ray crystallography provides a comprehensive picture of the structure of these complex derivatives, both in solution and in the solid state. This detailed structural information is essential for understanding their chemical properties and for rationally designing new derivatives with desired functionalities.

Below is a table summarizing the application of these advanced analytical techniques.

| Technique | Information Obtained | Application to this compound Derivatives |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms (C-C, C-H bonds) | Elucidation of the complete chemical structure, including the position of substituents on the amine and morpholine ring. |

| 2D NMR (NOESY) | Through-space proximity of protons | Determination of relative stereochemistry, conformational analysis of the morpholine ring (e.g., chair vs. boat), and orientation of substituents (axial vs. equatorial). |

| X-ray Crystallography | Precise 3D molecular structure (bond lengths, angles, torsion angles), absolute configuration | Unambiguous determination of the solid-state structure, confirmation of stereochemistry, and analysis of intermolecular interactions in the crystal lattice. |

Conclusion and Future Trajectories in the Academic Study of Methyl Morpholin 3 Ylmethyl Amine

Summary of Key Research Findings and Methodological Advancements

Direct research findings on "(R/S)-Methyl-morpholin-3-ylmethyl-amine" are not extensively documented in publicly available literature. However, the academic community has established robust methodologies for the synthesis and understanding of its constituent parts.

Methodological Advancements in Morpholine (B109124) Synthesis: The synthesis of substituted morpholines has evolved significantly, providing a toolkit that could be readily adapted for "(R/S)-Methyl-morpholin-3-ylmethyl-amine." Key advancements include:

Palladium-catalyzed carboamination: This method allows for the creation of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, offering a pathway to stereochemically defined products. nih.gov

Systematic Chemical Diversity (SCD): This concept guides the synthesis of diverse, C-functionalized morpholine derivatives from readily available amino acids and amino alcohols. nih.gov This approach could be instrumental in creating libraries of compounds around the "(R/S)-Methyl-morpholin-3-ylmethyl-amine" scaffold.

Synthesis from Hydrophobic Amino Acids: Optimized protocols for producing morpholine-2,5-diones from natural hydrophobic amino acids have been developed, which could serve as precursors for chiral morpholine derivatives after reduction and further functionalization. acs.org

N-Methylation of Morpholines: The N-methylation of the morpholine ring is a well-understood transformation. Greener methods using dimethyl carbonate (DMC) have been developed as an alternative to traditional reagents like methyl halides. asianpubs.org These reactions can proceed without a catalyst, relying on the inherent basicity of the morpholine nitrogen. asianpubs.orggoogle.com The reaction mechanism involves the nucleophilic attack of the morpholine's nitrogen on the methoxy (B1213986) carbon of DMC. asianpubs.org High yields of N-methylmorpholine have been reported under optimized conditions. asianpubs.orggoogle.com

Table 1: Methodologies Relevant to the Synthesis of (R/S)-Methyl-morpholin-3-ylmethyl-amine

| Synthetic Aspect | Key Methodologies | Potential Precursors | Relevant Findings | Citations |

|---|---|---|---|---|

| Chiral Morpholine Core | Palladium-catalyzed carboamination, Systematic Chemical Diversity (SCD) | Enantiomerically pure amino alcohols, Amino acids | Enables stereochemical control and diverse C-functionalization. | nih.govnih.gov |

| N-Methylation | Reaction with Dimethyl Carbonate (DMC), Reaction with paraformaldehyde | Morpholine, Substituted Morpholines | Green and efficient alternative to methyl halides; can be self-catalyzed. | asianpubs.orggoogle.compatsnap.com |

| C3-Functionalization | Synthesis from amino acids, Ring-opening reactions | Morpholine-2,5-diones, Aziridines | Provides routes to introduce substituents at the C3 position. | acs.orgresearchgate.net |

Identification of Unaddressed Research Questions and Challenges in its Fundamental Chemistry

The absence of dedicated studies on "(R/S)-Methyl-morpholin-3-ylmethyl-amine" leaves a host of fundamental chemical questions unanswered.

Stereoselective Synthesis: A primary challenge is the development of a robust and stereoselective synthesis for both the (R) and (S) enantiomers of Methyl-morpholin-3-ylmethyl-amine. While general methods for chiral morpholine synthesis exist, their application to this specific substitution pattern needs to be established. nih.govnih.gov

Basicity and Nucleophilicity: The pKa of the two nitrogen atoms in "(R/S)-Methyl-morpholin-3-ylmethyl-amine" has not been determined. Understanding the relative basicity of the tertiary N-methylated ring nitrogen versus the primary exocyclic amine is crucial for predicting its behavior in acid-base reactions and as a nucleophile. The pKa of the conjugate acid of N-methylmorpholine is 7.38, providing a baseline for the ring nitrogen. wikipedia.org

Coordination Chemistry: The molecule possesses two potential metal-binding sites. Its properties as a bidentate or monodentate ligand in coordination chemistry are completely unexplored. Investigating its complexes with various transition metals could reveal interesting structural and catalytic properties.

Projections for Novel Synthetic Strategies and Catalytic Applications

Future research will likely focus on developing efficient synthetic routes and exploring the catalytic potential of this chiral amine.

Novel Synthetic Strategies:

Asymmetric Synthesis from Achiral Precursors: A highly desirable strategy would involve the asymmetric synthesis of the chiral morpholine ring from achiral starting materials, potentially using a chiral catalyst. The asymmetric ring-opening of cyclic carbonates with morpholine using a chiral guanidinium (B1211019) salt catalyst points towards the feasibility of such approaches. acs.org

Flow Chemistry: The synthesis of N-methylmorpholine has been achieved using flow reactors. google.com Adapting synthetic routes to continuous flow processes could offer advantages in terms of safety, scalability, and reproducibility for the synthesis of "(R/S)-Methyl-morpholin-3-ylmethyl-amine."

One-Pot Procedures: Developing one-pot or tandem reactions that combine ring formation, N-methylation, and side-chain installation would be an efficient way to construct the target molecule. Oxidative nitrogen insertion reactions, for instance, have been used to form cyclic hydrazones from amines like morpholine in one-pot procedures. acs.org

Potential Catalytic Applications:

Asymmetric Catalysis: As a chiral diamine, "(R/S)-Methyl-morpholin-3-ylmethyl-amine" is a prime candidate for use as a ligand in asymmetric catalysis. Morpholine derivatives have been used as ligands in asymmetric additions of organozinc compounds to aldehydes. researchgate.net The presence of two nitrogen atoms could allow it to act as a bidentate ligand, creating a well-defined chiral environment around a metal center.

Organocatalysis: The basic nitrogen centers could function as organocatalysts. N-methylmorpholine is used as a base catalyst in polyurethane formation and in peptide synthesis. wikipedia.orgnih.gov The chiral nature of "(R/S)-Methyl-morpholin-3-ylmethyl-amine" could enable its use in enantioselective organocatalytic reactions, such as Michael additions or aldol (B89426) reactions.

Potential for Advancements in Theoretical and Computational Chemistry Regarding this Scaffold

Computational chemistry offers a powerful tool to investigate "(R/S)-Methyl-morpholin-3-ylmethyl-amine" and guide experimental work, especially given the current lack of empirical data.

Conformational Landscapes: Density Functional Theory (DFT) calculations can be employed to determine the relative energies of different conformers and the rotational barriers of the C-N and C-C bonds of the side chain. This would provide insight into the molecule's preferred three-dimensional structure.

Reaction Mechanisms: Computational studies can elucidate the mechanisms of potential synthetic reactions. For instance, DFT has been used to study the enantioselective 1,3-proton transfer step in the ring-opening of cyclic carbonates catalyzed by a chiral guanidinium salt, revealing the importance of catalyst-solvent interactions. acs.org Similar studies could predict the stereochemical outcomes of synthetic routes to "(R/S)-Methyl-morpholin-3-ylmethyl-amine."

Prediction of Properties: Quantum chemical methods can be used to predict fundamental properties like pKa values, proton affinities, and bond dissociation energies. This theoretical data can guide the design of experiments and the interpretation of results. Computational studies have, for example, been used to compare the catalytic effectiveness of morpholine and N-methylmorpholine in urethane (B1682113) formation. taylorandfrancis.com

Ligand-Receptor Interactions: If this scaffold is explored for medicinal chemistry applications, molecular docking and molecular dynamics simulations could predict its binding modes with biological targets. eurekaselect.com Such studies are common for morpholine-containing compounds, for example, in the development of mTOR inhibitors. wikipedia.org

Q & A

Q. What synthetic routes are commonly employed for Methyl-morpholin-3-ylmethyl-amine, and how can reaction conditions be optimized for reproducibility?

this compound can be synthesized via nucleophilic substitution or reductive amination, depending on precursor availability. For example, ethyl aroylacetates (e.g., 4-azidofurazan-3-amine derivatives) are often used as intermediates, with reaction conditions adjusted for temperature (40–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield . Optimization should include monitoring by TLC or HPLC to confirm intermediate purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Structural validation requires a combination of NMR (<sup>1</sup>H, <sup>13</sup>C, and DEPT for stereochemistry), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and FT-IR to identify functional groups (e.g., morpholine C-O-C stretching at ~1,110 cm⁻¹). X-ray crystallography (using SHELX programs) is recommended for resolving ambiguous stereochemistry .

Q. How should researchers handle stability and storage challenges for this compound?

The compound is hygroscopic and prone to oxidation. Store under inert gas (Ar/N2) at –20°C in amber vials. Stability tests under varying pH (4–10) and temperature (25–60°C) should precede long-term storage .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Exact-exchange terms improve accuracy for thermochemical properties like bond dissociation energies . Solvent effects should be modeled using PCM or SMD frameworks .

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

Discrepancies in enzyme inhibition assays (e.g., IC50 variability) may arise from assay conditions (e.g., buffer ionic strength, DMSO concentration). Validate results via orthogonal methods:

Q. What strategies mitigate interference from byproducts during the synthesis of this compound analogs?

Byproducts such as N-oxide derivatives or dimerized species can form under oxidative conditions. Use scavengers (e.g., TEMPO for radical quenching) or gradient chromatography (C18 columns with acetonitrile/water) for purification. LC-MS tracking of reaction progress helps identify critical purification steps .

Q. How does the morpholine ring influence the pharmacokinetic profile of this compound-based compounds?

The morpholine moiety enhances solubility via H-bonding but may reduce metabolic stability due to CYP450-mediated oxidation. Perform in vitro microsomal assays (human/rat liver microsomes) to assess clearance rates. Modify the propyl linker length or substitute with piperazine to balance solubility and stability .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.